1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-

Vue d'ensemble

Description

1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- is a useful research compound. Its molecular formula is C8H12S2 and its molecular weight is 172.3 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 361243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

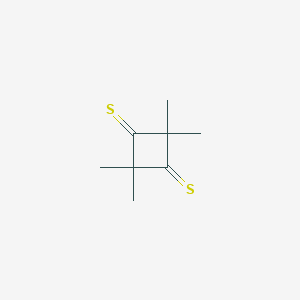

1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- is an organosulfur compound notable for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry. Its molecular formula is , and it is characterized by the presence of two thiol groups within a cyclobutane ring.

The biological activity of 1,3-Cyclobutanedithione primarily stems from its ability to interact with biological macromolecules such as proteins and enzymes. The dithiol structure allows it to participate in redox reactions, potentially influencing cellular signaling pathways and metabolic processes.

Research indicates that compounds with similar dithiol structures can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells. This property may provide protective effects against various diseases linked to oxidative damage.

Antioxidant Properties

Several studies have examined the antioxidant capabilities of dithiol compounds. For instance:

- Study on Redox Activity : A study demonstrated that dithiol compounds could effectively reduce reactive oxygen species (ROS) in vitro, suggesting a protective role against oxidative stress .

- Cellular Studies : In cellular models, these compounds exhibited a significant reduction in lipid peroxidation levels, indicating their potential to protect cell membranes from oxidative damage.

Enzyme Inhibition

1,3-Cyclobutanedithione has shown promise as an enzyme inhibitor:

- Inhibition of Thioredoxin Reductase : Research indicates that similar compounds can inhibit thioredoxin reductase activity, which is crucial for maintaining the redox state of cells. This inhibition could have implications in cancer therapy by disrupting the redox balance within tumor cells .

Case Studies

Several case studies have focused on the biological implications of 1,3-Cyclobutanedithione:

- Case Study on Cancer Cells : A study involving cancer cell lines showed that treatment with dithiol compounds resulted in reduced cell viability and increased apoptosis rates. The mechanism was attributed to enhanced oxidative stress due to thioredoxin inhibition .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of dithiol compounds in models of neurodegeneration. The results suggested that these compounds could mitigate neuronal damage by reducing oxidative stress and promoting cell survival pathways.

Comparative Biological Activity of Dithiol Compounds

| Compound Name | Antioxidant Activity | Enzyme Inhibition | Cellular Protection |

|---|---|---|---|

| 1,3-Cyclobutanedithione | Moderate | Yes | High |

| Dithiol Compound A | High | Moderate | Moderate |

| Dithiol Compound B | Low | Yes | Low |

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antioxidant Properties | Significant reduction in ROS; protective against oxidative stress |

| Enzyme Inhibition | Inhibited thioredoxin reductase; implications for cancer therapy |

| Neuroprotective Effects | Reduced neuronal damage; enhanced survival pathways |

Applications De Recherche Scientifique

Monomer for Polyester Production

One of the primary applications of 1,3-Cyclobutanedithione is as a monomer in the synthesis of polyesters, particularly as a replacement for bisphenol A (BPA). The compound is utilized in the production of Tritan™ copolyester, which is known for its high impact resistance and thermal stability. The properties of polyesters derived from this compound include:

- High ductility

- Low color

- Good photooxidative stability

- Thermal stability

These characteristics make it suitable for consumer products that require durable and stable materials without the toxicological concerns associated with BPA .

Polymerization Techniques

The polymerization process typically involves direct esterification or transesterification reactions with dicarboxylic acids. The resulting polymers exhibit superior mechanical properties compared to conventional polyesters. A summary of relevant properties is presented in Table 1.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Impact Resistance | Excellent |

| Transparency | Good |

| Ductility | High |

Photochemistry of Thiocarbonyl Compounds

Research has shown that 1,3-Cyclobutanedithione exhibits interesting photochemical behavior. It participates in photochemical oxidation reactions and can undergo self-quenching mechanisms when exposed to light. This property has implications for its use in photodynamic therapy and other light-activated processes.

Case Study: Mechanistic Investigations

A study conducted by Ramnath et al. explored the oxidation rates of thioketones by singlet oxygen, revealing that 1,3-Cyclobutanedithione can effectively participate in these reactions under specific conditions. This makes it a potential candidate for applications in organic synthesis where light activation is beneficial .

Spectroscopic Studies

The compound has been analyzed using various spectroscopic techniques to understand its structural properties better. Photoelectron spectroscopy has provided insights into the electronic structure and bonding characteristics of 1,3-Cyclobutanedithione.

Table 2: Spectroscopic Data Summary

| Technique | Findings |

|---|---|

| Photoelectron Spectroscopy | Identified electronic transitions |

| NMR Spectroscopy | Confirmed molecular structure |

Propriétés

IUPAC Name |

2,2,4,4-tetramethylcyclobutane-1,3-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXVCQHNIQHNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=S)C(C1=S)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144195 | |

| Record name | 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10181-56-3 | |

| Record name | 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010181563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC361243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.